Methyl 5-oxodecanoate

Description

BenchChem offers high-quality Methyl 5-oxodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-oxodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

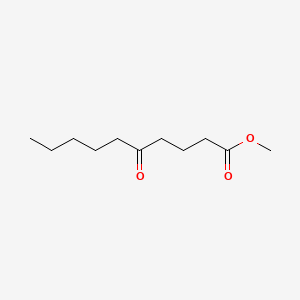

Structure

3D Structure

Properties

CAS No. |

6093-95-4 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

methyl 5-oxodecanoate |

InChI |

InChI=1S/C11H20O3/c1-3-4-5-7-10(12)8-6-9-11(13)14-2/h3-9H2,1-2H3 |

InChI Key |

IMUCAHOFGPVTBF-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)CCCC(=O)OC |

Canonical SMILES |

CCCCCC(=O)CCCC(=O)OC |

Other CAS No. |

6093-95-4 |

Origin of Product |

United States |

Foundational & Exploratory

"Methyl 5-oxodecanoate" synthesis and properties

Topic: Methyl 5-oxodecanoate Synthesis and Properties Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Physicochemical Properties, and Application Utility

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a specialized

This guide details the optimal synthetic routes for laboratory and pilot-scale production, spectral characterization, and handling protocols required for high-integrity research environments.

Chemical Profile & Identifiers

| Property | Data |

| IUPAC Name | Methyl 5-oxodecanoate |

| Synonyms | Decanoic acid, 5-oxo-, methyl ester; Methyl 5-ketodecanoate |

| CAS Number | 6093-95-4 |

| Molecular Formula | C |

| Molecular Weight | 200.28 g/mol |

| SMILES | CCCCCC(=O)CCCC(=O)OC |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~114–122 °C (at 3.5 mmHg) [Estimated] |

| Density | ~0.96 g/mL (25 °C) |

| Solubility | Soluble in EtOH, MeOH, Et |

Synthetic Strategies

For drug development and high-precision applications, we prioritize routes that minimize side reactions (such as double alkylation) and ensure high regioselectivity.

Strategy A: The "Precision" Route (Organozinc Coupling)

Best for: Small-to-medium scale, high purity, drug discovery. Mechanism: Palladium-catalyzed Negishi-like coupling or direct acylation of an organozinc reagent with an acid chloride. This avoids the over-addition often seen with Grignard reagents.

Core Reaction: Methyl 4-(chloroformyl)butyrate + Pentylzinc bromide → Methyl 5-oxodecanoate

Strategy B: The "Scale-Up" Route (Anhydride Opening)

Best for: Large scale, cost-efficiency. Mechanism: Nucleophilic attack of a pentyl organometallic species on glutaric anhydride, followed by esterification. Note: This route requires careful temperature control to prevent the formation of tertiary alcohols (double addition).

Detailed Experimental Protocol (Strategy A)

This protocol utilizes Methyl 4-(chloroformyl)butyrate (CAS 1501-26-4) as the electrophile.[1][2] This commercially available building block fixes the ester chain length, reducing the synthesis to a single C-C bond formation.

Reagents & Materials

-

Substrate: Methyl 4-(chloroformyl)butyrate (1.0 equiv).

-

Reagent: Pentylzinc bromide (0.5 M in THF) (1.1 equiv).

-

Catalyst: Pd(PPh

) -

Solvent: Anhydrous THF.

-

Quench: Saturated NH

Cl.

Step-by-Step Methodology

-

Preparation of Organozinc Reagent:

-

Note: If not purchasing commercial PentylZnBr, generate it in situ by treating pentyl bromide with activated Zinc dust in THF at 40°C for 3 hours. Iodine (catalytic) may be used to initiate.

-

Validation: Titrate a small aliquot against iodine to confirm concentration.

-

-

Coupling Reaction:

-

Charge a flame-dried 3-neck flask with Methyl 4-(chloroformyl)butyrate (10 mmol) and anhydrous THF (20 mL) under Argon.

-

Cool the solution to 0 °C .

-

Add the catalyst (Pd or Cu source) rapidly against positive argon pressure.

-

Add the Pentylzinc bromide solution dropwise via syringe pump over 30 minutes. Crucial: Slow addition prevents local heating and homocoupling.

-

Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

-

Monitor: Check TLC (Hexane/EtOAc 4:1). The acid chloride spot (reactive) should disappear; a new less polar spot (keto-ester) should appear.

-

-

Work-up & Purification:

-

Quench the reaction carefully with saturated aqueous NH

Cl (20 mL) at 0 °C. -

Extract with Et

O (3 x 30 mL). -

Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient of 5%

10% EtOAc in Hexanes. -

Yield Expectation: 75–85%.

-

-

Visualization of Synthesis Logic

The following diagram illustrates the convergent nature of Strategy A compared to the linear Strategy B.

Caption: Comparison of Synthetic Routes. Route A (Green/Blue) offers a direct, convergent path ideal for high-purity applications, while Route B (Red) requires an additional esterification step.

Spectroscopic Characterization

Use the following data to validate the identity of synthesized material.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

3.67 (s, 3H, -OCH

-

2.48 (t, J = 7.2 Hz, 2H, -C(=O)-CH

-

2.38 (t, J = 7.2 Hz, 2H, -C(=O)-CH

-

2.33 (t, J = 7.4 Hz, 2H, -CH

-

1.91 (quint, J = 7.2 Hz, 2H, -CH

-

1.58 (m, 2H, -CH

- 1.25–1.35 (m, 4H, Alkyl chain)

-

0.89 (t, J = 6.8 Hz, 3H, -CH

-

3.67 (s, 3H, -OCH

-

C NMR (100 MHz, CDCl

-

210.5 (Ketone C=O), 173.8 (Ester C=O), 51.6 (OCH

-

210.5 (Ketone C=O), 173.8 (Ester C=O), 51.6 (OCH

Infrared Spectroscopy (IR)

-

1735–1740 cm

: Ester C=O stretch (Strong). -

1710–1715 cm

: Ketone C=O stretch (Strong). -

Note: Two distinct carbonyl bands are the hallmark of keto-esters.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M

): 200 m/z (often weak). -

Base Peak: 115 m/z (Cleavage alpha to ketone, loss of pentyl group) or McLafferty rearrangement fragments characteristic of methyl esters (74 m/z).

Applications in Drug Development

-

Chiral Building Blocks: Enzymatic reduction (using ketoreductases) of Methyl 5-oxodecanoate yields Methyl 5-hydroxydecanoate . This is a direct precursor to (R)- or (S)-

-decalactone , a scaffold found in various macrolide antibiotics and natural products. -

Heterocycle Synthesis: Reaction with hydrazine derivatives yields dihydropyridazinones , a pharmacophore found in PDE3 inhibitors (cardiotonics) and anti-inflammatory agents.

-

Pheromone Mimics: The 5-oxo motif is prevalent in insect communication signals. This methyl ester serves as a stable precursor that can be hydrolyzed to the free acid or reduced to the alcohol to generate species-specific pheromones for agricultural pest control research.

Safety & Handling (SDS Highlights)

-

Hazards:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The ketone position is susceptible to slow oxidation (Baeyer-Villiger type) if exposed to air/light over prolonged periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

-

LookChem. (2025). Methyl 4-(chloroformyl)butyrate (CAS 1501-26-4) Product Information and Downstream Synthesis. Retrieved from [Link]

-

The Good Scents Company. (2024). Methyl 5-oxodecanoate Safety and Olfactory Information. Retrieved from [Link]

-

Organic Syntheses. (Coll. Vol. 3, p. 6). General Methods for Synthesis of Keto Esters via Anhydride Opening. (Adapted methodology). Retrieved from [Link]

Sources

Methyl 5-Oxodecanoate: Comprehensive Chemical Identifiers, Synthetic Workflows, and Biocatalytic Applications

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a highly versatile medium-chain keto-ester. While historically noted for its fruity and fatty odor profile, its primary value in modern research lies in its role as a critical intermediate in organic synthesis and lipidomics[1][2]. Specifically, it serves as a highly efficient precursor for the asymmetric synthesis of chiral δ-lactones (such as δ-decalactone), which are high-value building blocks in pharmaceutical development and advanced flavorings[3][4].

This whitepaper provides an authoritative breakdown of the molecule's core identifiers, physicochemical properties, and field-proven, self-validating protocols for both its chemical synthesis and its downstream biocatalytic conversion.

Chemical Identity and Core Identifiers

Accurate identification is the bedrock of reproducible research. Methyl 5-oxodecanoate is characterized by a linear ten-carbon chain featuring a ketone group at the C5 position and a terminal methyl ester.

Table 1: Core Chemical Identifiers

| Identifier Type | Value | Reference |

| IUPAC Name | methyl 5-oxodecanoate | [5] |

| CAS Number | 6093-95-4 | [5] |

| PubChem CID | 80188 | [5] |

| SMILES | CCCCCC(=O)CCCC(=O)OC | [5] |

| InChIKey | IMUCAHOFGPVTBF-UHFFFAOYSA-N | [5] |

| EC Number (EINECS) | 228-040-6 | [5] |

| FDA UNII | BSM9ZQV9NE | [5] |

Physicochemical Properties

Understanding the physicochemical profile of methyl 5-oxodecanoate is essential for optimizing solvent selection, extraction protocols, and chromatographic separations. The molecule exhibits moderate lipophilicity, making it amenable to both organic extraction and aqueous-organic biphasic biocatalysis.

Table 2: Quantitative Data & Properties

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₁H₂₀O₃ | Defines stoichiometric calculations[5]. |

| Molecular Weight | 200.27 g/mol | Standard for molarity and yield determination[5]. |

| Monoisotopic Mass | 200.14125 Da | Critical for high-resolution mass spectrometry (HRMS)[6]. |

| XLogP3-AA | 2.0 | Indicates moderate hydrophobicity; ideal for reverse-phase HPLC[5]. |

| Odor Profile | Fruity, fatty, winey | Regulatory note: Not recommended for direct fragrance use[1][2]. |

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I emphasize that successful synthesis relies not just on following steps, but on understanding the thermodynamic and kinetic drivers of the reaction. Below are two self-validating workflows: the upstream synthesis of methyl 5-oxodecanoate, and its downstream biocatalytic application.

Protocol A: Gram-Scale Chemical Synthesis via Fischer Esterification

Objective: Synthesize methyl 5-oxodecanoate from 5-oxodecanoic acid with >98% purity[3].

Causality & Mechanism: This protocol utilizes a classic Fischer esterification. Because the reaction is an equilibrium process, we use anhydrous methanol as both the solvent and the reactant in vast molar excess. This leverages Le Chatelier's principle to drive the reaction forward. Concentrated sulfuric acid acts as a proton donor to increase the electrophilicity of the carbonyl carbon.

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 5-oxodecanoic acid in 100 mL of anhydrous methanol[3].

-

Catalysis: Slowly add 1.0 mL of 1% concentrated sulfuric acid (H₂SO₄) dropwise while stirring[3].

-

Reflux & Monitoring: Equip the flask with a reflux condenser. Heat the mixture to 65°C with continuous magnetic stirring (approx. 300 rpm). Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 4:1) until the starting material spot completely disappears (typically 4–6 hours).

-

Quenching (Critical Step): Cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Rationale: Neutralizing the acid catalyst immediately prevents reverse hydrolysis during the aqueous workup.

-

Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers.

-

Drying & Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil via silica gel column chromatography to yield pure methyl 5-oxodecanoate (>98% purity via GC-FID)[3].

Protocol B: Biocatalytic Asymmetric Reduction to Chiral δ-Decalactone

Objective: Stereoselective conversion of methyl 5-oxodecanoate to optically pure (S)-δ-decalactone using an engineered carbonyl reductase[3].

Causality & Mechanism: The C5 ketone of methyl 5-oxodecanoate is structurally hindered. By utilizing an engineered carbonyl reductase variant (e.g., HbKR F207A/F86M from Hyphopichia burtonii), the active site is expanded (substituting bulky Phenylalanine with smaller residues). This allows the substrate to bind in a stable, pro-S conformation. An NADPH-regenerating system is used to provide a continuous supply of hydrides, strictly following Prelog priority[3].

Step-by-Step Methodology:

-

System Setup: Prepare a 50 mL reaction buffer (100 mM potassium phosphate, pH 6.5) to maintain optimal enzyme stability.

-

Substrate Loading: Add methyl 5-oxodecanoate to a final concentration of 100 mM. (Note: A co-solvent like 5% v/v DMSO may be used to enhance substrate solubility).

-

Biocatalyst Addition: Add the purified HbKR F207A/F86M variant (approx. 5 U/mL) along with an NADPH-regenerating system (glucose and glucose dehydrogenase)[3].

-

Incubation: Incubate the mixture at 30°C with orbital shaking at 200 rpm for 24 hours.

-

In-Process Validation: Extract a 100 µL aliquot, extract with ethyl acetate, and analyze via chiral GC. The intermediate, (5S)-5-hydroxydecanoate methyl ester, will spontaneously undergo intramolecular lactonization (loss of methanol) to form (S)-δ-decalactone[3].

-

Harvest: Once conversion >99% is confirmed, extract the bulk aqueous phase with ethyl acetate, dry, and concentrate to isolate the optically pure (S)-δ-decalactone.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent stereoselective biocatalytic pathways of methyl 5-oxodecanoate. Depending on the specific engineered enzyme utilized—such as HbKR[3] versus SmCRM5[4]—the reduction can be directed to yield either the (S) or (R) enantiomer of δ-decalactone.

Figure 1: Divergent biocatalytic pathways of methyl 5-oxodecanoate to chiral δ-lactones.

References

-

scent.vn - Methyl 5-oxodecanoate (CAS 6093-95-4): Odor profile, Properties, & IFRA compliance 1

-

PubChem (NIH) - Methyl 5-oxodecanoate | C11H20O3 | CID 80188 5

-

PubChemLite (Université du Luxembourg) - Methyl 5-oxodecanoate (C11H20O3) Monoisotopic Mass & CCS 6

-

The Good Scents Company - methyl 5-oxodecanoate, 6093-95-4 2

-

Jiangnan University (via ScienceDirect) - Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones 3

-

Chemical Communications (RSC Publishing) - Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase 4

Sources

- 1. scent.vn [scent.vn]

- 2. methyl 5-oxodecanoate, 6093-95-4 [thegoodscentscompany.com]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Methyl 5-oxodecanoate | C11H20O3 | CID 80188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 5-oxodecanoate (C11H20O3) [pubchemlite.lcsb.uni.lu]

"Methyl 5-oxodecanoate" literature review and background

Chemical Identity, Synthesis, and Biological Significance

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a medium-chain keto-fatty acid ester characterized by a specific 1,5-dicarbonyl motif.[1] While structurally simple, it serves as a critical junction molecule in three distinct domains: lipid metabolism (as a

This technical guide provides a comprehensive analysis of Methyl 5-oxodecanoate, moving beyond basic properties to explore its synthesis, metabolic signaling potential, and utility as a research standard in drug development and lipidomics.

Part 1: Chemical Profile & Properties[2]

Methyl 5-oxodecanoate is an ester of 5-oxodecanoic acid.[2] Its structure features a pentyl chain attached to a ketone at the C5 position, relative to the ester carbonyl. This specific spacing classifies it as a

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | Methyl 5-oxodecanoate | |

| CAS Number | 6093-95-4 | |

| Molecular Formula | ||

| Molecular Weight | 200.28 g/mol | |

| Physical State | Colorless to pale yellow liquid | Oily consistency |

| Boiling Point | ~114-115 °C (Estimated) | @ Reduced pressure |

| LogP (Predicted) | 2.0 - 2.11 | Moderate lipophilicity |

| Odor Profile | Fruity, Pineapple, Fatty, Cheesy | Concentration-dependent |

| Solubility | Soluble in EtOH, MeOH, organic solvents | Insoluble in water |

Part 2: Synthesis & Production Strategies

For research and industrial applications, the synthesis of Methyl 5-oxodecanoate requires precision to establish the ketone functionality at the C5 position without over-alkylation. Two primary routes are validated for high-purity production.

Strategy A: The Glutaric Anhydride Route (Recommended)

This approach is favored for its atom economy and the availability of starting materials. It exploits the ring-opening of glutaric anhydride by a nucleophilic pentyl species.

Mechanism & Rationale

-

Nucleophilic Attack: A pentyl organometallic reagent attacks glutaric anhydride.

-

Selectivity Control: The reaction must be controlled to prevent the attack of a second equivalent of the nucleophile on the resulting ketone (which would yield a tertiary alcohol). Organocadmium or Organozinc reagents are often preferred over Grignards for this selectivity, or the use of N,N-dialkylamides.

-

Esterification: The resulting 5-oxodecanoic acid is methylated.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (

-

Reagent Preparation:

-

Prepare Pentylmagnesium bromide (1.0 M in THF) from 1-bromopentane and Mg turnings.

-

Crucial Step: Transmetallate to organozinc or use low-temperature addition (-78°C) to mitigate bis-addition. Alternatively, react Glutaric Anhydride with Pentylzinc bromide (Reformatsky-like conditions) for higher chemoselectivity.

-

-

Acylation:

-

Dissolve Glutaric Anhydride (1.0 equiv) in anhydrous THF. Cool to -78°C.[3]

-

Add Pentylmagnesium bromide (1.05 equiv) dropwise over 60 minutes.

-

Allow the mixture to warm to 0°C and stir for 2 hours.

-

Quench: Acidify with 1M HCl to hydrolyze the intermediate magnesium salt and ring-open to 5-oxodecanoic acid . Extract with EtOAc.

-

-

Methylation (Fischer Esterification):

-

Dissolve the crude 5-oxodecanoic acid in dry Methanol (MeOH).

-

Add catalytic

(5 mol%). -

Reflux for 4 hours. Monitor via TLC or GC.

-

Workup: Neutralize with

, concentrate, and purify via vacuum distillation.

-

Strategy B: The Acid Chloride Route

For higher precision, particularly in medicinal chemistry libraries:

-

Start with Methyl 4-(chloroformyl)butyrate (Glutaroyl chloride monomethyl ester).[1]

-

React with Pentylzinc iodide using a Palladium(

) catalyst (Negishi coupling conditions) to install the alkyl chain while preserving the ester.

Visualization: Synthetic Pathway

The following diagram illustrates the Glutaric Anhydride ring-opening pathway, highlighting the critical intermediate steps.

Caption: Figure 1. Synthesis of Methyl 5-oxodecanoate via regiospecific ring-opening of glutaric anhydride.

Part 3: Biological Significance & Metabolism

While often categorized as a synthetic intermediate, Methyl 5-oxodecanoate (and its free acid form) occupies a specific niche in lipid biochemistry.

Metabolic Bottleneck in -Oxidation

In standard fatty acid catabolism, straight-chain fatty acids are degraded via

-

Pathway: 5-hydroxydecanoic acid

5-oxodecanoic acid . -

Significance: Accumulation of 5-oxodecanoic acid can occur if the dehydrogenase enzymes responsible for downstream processing are inhibited or overloaded. This makes the methyl ester a valuable standard for quantifying these specific metabolic stall points in lipidomics studies.

Potential PPAR Interaction

Research into medium-chain fatty acids (MCFAs) like decanoic acid suggests they act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR

-

Hypothesis: The structural similarity of 5-oxodecanoate to decanoic acid implies potential ligand activity.[4] The ketone group adds polarity, potentially altering binding affinity compared to the parent alkane chain.

Visualization: Metabolic Context

Caption: Figure 2. Metabolic positioning of 5-oxodecanoate in fatty acid oxidation and potential signaling.

Part 4: Applications in Research & Development

Flavor & Fragrance Chemistry

The compound possesses a "creamy, fruity, pineapple-like" odor profile with fatty undertones.

-

Utility: It is used to reconstruct complex dairy or tropical fruit profiles in flavor synthesis.

-

Regulatory Note: While naturally occurring in trace amounts (e.g., cheese lipids), its use as an isolated additive is often restricted to "research" or specific approved lists depending on the region (FEMA/EFSA status should be verified per jurisdiction).

Synthetic Intermediate (Robinson Annulation Analogues)

The 1,5-dicarbonyl structure is a classic precursor for Robinson Annulation or intramolecular aldol condensations.

-

Cyclization: Treatment with base (NaOEt) can induce cyclization to form 1,3-cyclohexanedione derivatives (specifically 2-pentyl-1,3-cyclohexanedione analogues). This makes it a vital block for synthesizing terpene-like natural products.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

-

The Good Scents Company. (2024). Methyl 5-oxodecanoate Information and Odor Profile. Retrieved from [Link]

-

Chang, P., et al. (2016).[5] "Seizure control by decanoic acid through direct AMPA receptor inhibition."[5] Brain, 139(2), 431-443.[5] (Cited for MCFA signaling context). Retrieved from [Link]

-

Organic Syntheses. (1951). Glutaric Anhydride and Derivatives. Coll. Vol. 4, p. 496. (Foundational protocol for anhydride ring opening). Retrieved from [Link]

Sources

Technical Guide: Biological Activities & Applications of Methyl 5-oxodecanoate

The following technical guide provides an in-depth analysis of the biological activities, chemical biology, and experimental applications of Methyl 5-oxodecanoate .

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a functionalized fatty acid ester characterized by a ketone group at the C-5 position.[1][2][3][4][5][6] While often categorized as a synthetic intermediate, its biological relevance is threefold:

-

Semiochemical Activity: It serves as a structural analog and precursor to pheromones found in the Formicidae (ant) family, specifically related to defense secretions in Formica rufa.

-

Metabolic Probe: It acts as an oxidized precursor to 5-hydroxydecanoate (5-HD) , a specific inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, making it a valuable tool in ischemic preconditioning research.

-

Biocatalytic Substrate: It is a prime substrate for asymmetric bioreduction by Saccharomyces cerevisiae, yielding chiral hydroxy-esters used in pharmaceutical synthesis.

Chemical Identity & Physicochemical Profile[1][5][7][8][9][10]

| Property | Data |

| IUPAC Name | Methyl 5-oxodecanoate |

| Synonyms | Decanoic acid, 5-oxo-, methyl ester; 5-Oxocapric acid methyl ester |

| CAS Number | 6093-95-4 |

| Molecular Formula | C₁₁H₂₀O₃ |

| Molecular Weight | 200.28 g/mol |

| LogP (Predicted) | ~2.00 (Lipophilic, membrane permeable) |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in ethanol, methanol, ethyl acetate; insoluble in water |

Biological Activity I: Semiochemical & Ecological Signaling

Occurrence in Formicidae

The parent compound, 5-oxodecanoic acid , has been identified in the defense secretions of the red wood ant, Formica rufa. Methyl 5-oxodecanoate acts as a volatile ester derivative in this context. In insect chemical ecology, keto-fatty acids and their esters function as:

-

Alarm Pheromones: Triggering aggregation or defense behaviors.

-

Antimicrobial Agents: Protecting the colony from fungal pathogens (e.g., Metarhizium anisopliae).

Mechanism of Action (Ecological)

The volatility of the methyl ester allows for rapid dispersion in the air, acting as a short-range signal. Upon contact with the target (predator or microbe), the ester is often hydrolyzed by cuticular esterases to the free acid, which exhibits:

-

Causticity: Direct irritation to predator mucous membranes.

-

Protein Denaturation: Disruption of microbial cell walls.

Biological Activity II: Mitochondrial Metabolism & 5-HD Connection[11]

Methyl 5-oxodecanoate is chemically coupled to 5-hydroxydecanoate (5-HD) , a critical pharmacological agent.

The 5-HD Pathway

5-Hydroxydecanoate is a specific blocker of the mitochondrial ATP-sensitive potassium channel (mitoKATP) . Opening these channels is cytoprotective (ischemic preconditioning), while blocking them with 5-HD abolishes this protection.

Methyl 5-oxodecanoate participates in this pathway via beta-oxidation intermediates :

-

Hydrolysis: Intracellular esterases convert Methyl 5-oxodecanoate

5-oxodecanoate. -

Reduction: 5-oxodecanoate is reduced (via NADH-dependent dehydrogenases) to 5-hydroxydecanoate.

-

Inhibition: The resulting 5-HD-CoA intermediate inhibits the mitoKATP channel.

Pathway Visualization

The following diagram illustrates the metabolic conversion and physiological effect.

Figure 1: Metabolic conversion of Methyl 5-oxodecanoate to the mitoK_ATP blocker 5-HD.

Biological Activity III: Biocatalytic Asymmetric Reduction

For pharmaceutical researchers, the primary utility of Methyl 5-oxodecanoate is as a substrate for Whole-Cell Biocatalysis .

Stereoselective Reduction

Saccharomyces cerevisiae (Baker's Yeast) contains oxidoreductases that stereoselectively reduce the C-5 ketone to a chiral hydroxyl group. This generates Methyl (S)-5-hydroxydecanoate , a precursor for lactones and chiral drugs.

Experimental Protocol: Yeast Reduction

Objective: Synthesis of chiral Methyl 5-hydroxydecanoate.

Reagents:

-

Methyl 5-oxodecanoate (1.0 g)

-

Dry Baker's Yeast (20 g)

-

Sucrose (30 g)

-

Tap water (200 mL)

Workflow:

-

Activation: Suspend yeast and sucrose in water at 30°C. Stir for 30 minutes to activate fermentation enzymes.

-

Addition: Add Methyl 5-oxodecanoate dropwise to the fermenting mixture.

-

Incubation: Stir vigorously at 30°C for 24–48 hours. Monitor reaction by TLC (Hexane:EtOAc 4:1).

-

Extraction: Filter off yeast cells through Celite. Extract the filtrate with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography to yield the hydroxy ester.

Toxicology & Safety Profile

While the methyl ester is less caustic than the free acid, strictly controlled handling is required.

| Hazard Class | Description |

| Skin Irritation | Moderate. Hydrolysis on skin surface releases 5-oxodecanoic acid. |

| Renal Toxicity | Chronic absorption of 5-oxodecanoic acid derivatives is linked to albuminuria and hematuria in animal models.[7] |

| Flavor/Fragrance Use | PROHIBITED. Not approved for use in flavors or fragrances due to safety concerns (EFSA/FEMA). |

Synthesis of Downstream Bioactive Compounds

Methyl 5-oxodecanoate is a critical intermediate in the synthesis of 2-butyl-1,3-cyclohexanedione , a core scaffold for herbicides (e.g., Clethodim analogs).

Cyclization Mechanism

The ester undergoes a Claisen condensation followed by decarboxylation to form the cyclic dione structure.

Figure 2: Synthetic pathway from Methyl 5-oxodecanoate to cyclic herbicide scaffolds.

References

-

The Good Scents Company. (2023). Methyl 5-oxodecanoate: Chemical and Safety Information.[2][3][4][5][6][8]Link

-

LipidBank. (2023). Fatty Acid Database: 5-Oxodecanoic acid occurrence in Formica rufa.Link

-

BenchChem. (2024). Structure and Properties of 5-Oxodecanoic Acid Derivatives.Link

-

World Health Organization (WHO). (2010). Evaluation of Certain Food Additives: Aliphatic Acyclic and Alicyclic Alpha-Diketones.[9] (Context on toxicity of keto-acids). Link

-

National Institutes of Health (PubChem). (2024). Methyl 5-oxodecanoate - Compound Summary.[1][2][5][8]Link

Sources

- 1. FDA全球物质登记数据库-M [drugfuture.com]

- 2. thegoodscentscompany.com [thegoodscentscompany.com]

- 3. CAS Numbers : From 00000003632915 to 00000007784261 [perflavory.com]

- 4. Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with m [perflavory.com]

- 5. All Ingredients Listing : From met to mzz [thegoodscentscompany.com]

- 6. All Ingredients : From met to mzz [perflavory.com]

- 7. LipidBank - Fatty acid [lipidbank.jp]

- 8. 2-Butyl-1,3-cyclohexanedione | CAS#:18456-90-1 | Chemsrc [chemsrc.com]

- 9. inchem.org [inchem.org]

Safety and handling of "Methyl 5-oxodecanoate"

An In-Depth Technical Guide to the Safety and Handling of Methyl 5-oxodecanoate

Executive Technical Summary

Methyl 5-oxodecanoate (CAS 6093-95-4) is a functionalized keto-ester primarily utilized as a high-value intermediate in the synthesis of bioactive lactones (specifically

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated protocol for researchers requiring high-integrity handling of this compound.

Physicochemical Profile & Identity

Understanding the physical state of the molecule is the first step in designing a safety protocol. Methyl 5-oxodecanoate is a mid-chain lipid derivative, exhibiting lipophilicity that dictates specific PPE and containment strategies.

| Property | Data | Operational Implication |

| CAS Number | 6093-95-4 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | MW: 200.27 g/mol .[1][2][3] | |

| Boiling Point | ~268–278°C (est. @ 760 mmHg) | Low volatility at RT; vacuum distillation required for purification. |

| Flash Point | ~114°C (Closed Cup) | Combustible Class IIIB. Preheat required for ignition, but mist is flammable. |

| Solubility | Soluble in EtOH, MeOH, Et2O. Insoluble in water.[2][4] | Use organic solvents for spill cleanup; water is ineffective. |

| Appearance | Colorless to pale yellow liquid | Visually inspect for turbidity (sign of moisture/hydrolysis). |

| Odor Profile | Fruity, fatty, oily, winey | Distinctive odor; ventilation failure is easily detectable. |

Hazard Identification & Toxicology

Current regulatory data suggests a low acute toxicity profile, but the "Precautionary Principle" applies due to sparse specific toxicological datasets.

Primary Hazards (GHS Classification)

-

Skin/Eye Irritation (H315/H319): As a keto-ester, prolonged contact can defat the skin and cause contact dermatitis.

-

Aquatic Toxicity (H411): Like many fatty acid esters, it poses a long-term hazard to the aquatic environment due to slow biodegradation and potential bioaccumulation.

-

Bioactivity Risk: In pheromone research facilities, this compound is a potent bioactive contaminant. It must be handled in a dedicated "Synthesis Zone" separate from "Behavioral Assay Zones."

The "Silent" Hazard: Hydrolysis

The methyl ester moiety is susceptible to acid/base-catalyzed hydrolysis, releasing methanol and 5-oxodecanoic acid.

-

Detection: An acidic shift in pH (wetted litmus) or a vinegar-like note suggests degradation.

-

Prevention: Store under inert atmosphere (Argon/Nitrogen) to prevent atmospheric moisture ingress.

Engineered Handling Protocols

This section defines the Self-Validating System for handling. Every step includes a check to ensure the protocol was followed correctly.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale (Causality) |

| Respiratory | NIOSH N95 or Half-mask with OV cartridges | Prevent inhalation of aerosols during transfer; mitigate "fatty" odor fatigue. |

| Dermal | Nitrile Gloves (Double-gloved) | Latex is permeable to lipophilic esters. Double gloving allows outer glove removal upon contamination without skin exposure. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient against liquid splashes during vacuum filtration or syringe transfer. |

The "Clean Transfer" Workflow

Objective: Transfer 5.0 g of Methyl 5-oxodecanoate from stock to reaction vessel without hydrolysis or contamination.

-

Equilibration: Allow the refrigerated stock bottle to reach room temperature before opening.

-

Why? Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis.

-

-

Inert Purge: Insert a needle connected to a low-flow Nitrogen line into the stock bottle headspace during withdrawal.

-

Syringe Transfer: Use a glass gastight syringe.

-

Why? Plastic syringes contain phthalates that leach into lipophilic esters, appearing as ghost peaks in GC-MS analysis.

-

-

Seal Validation: Parafilm is not a primary seal. Use Teflon-lined caps.

-

Self-Check: Invert the bottle. If liquid is visible in the threads, the cap liner is compromised.

-

Visualization: Safe Handling Logic

The following diagram illustrates the decision logic for handling spills and waste, prioritizing environmental safety.

Figure 1: Decision matrix for the safe handling and disposal of Methyl 5-oxodecanoate, emphasizing aquatic protection.

Experimental Application: Synthesis of -Decalactone

To demonstrate the utility of Methyl 5-oxodecanoate, we examine its role as a precursor. This reaction highlights the necessity of maintaining the ketone functionality until the specific reduction step.

Reaction Overview:

-

Reagent: Sodium Borohydride (

) in Methanol. -

Mechanism: Reduction of the C5-ketone to a hydroxyl group, followed by spontaneous (or acid-catalyzed) intramolecular cyclization to form the lactone.

Figure 2: Synthetic pathway transforming Methyl 5-oxodecanoate into the bioactive lactone.

Critical Control Point:

During the reduction step, temperature control (

Emergency Response & Storage

Storage Conditions

-

Temperature: 2-8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen overlay.

-

Incompatibility: Strong oxidizing agents (permanganates, peroxides) and strong bases (causes saponification).

Spill Response (Field Validated)

-

Isolate: Evacuate non-essential personnel.

-

Ventilate: Open fume hood sashes fully; do not use general room ventilation if the spill is outside a hood.

-

Absorb: Use vermiculite or sand. Do not use sawdust (combustible with organic esters).

-

Decontaminate: Wipe surface with Ethanol, then soapy water.

-

Disposal: Collect in a container marked "Non-Halogenated Organic Waste - Marine Pollutant."

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate.[1] Retrieved from [Link]

-

The Good Scents Company. (2023). Methyl 5-oxodecanoate: Organoleptic Properties and Safety.[2][3] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Classification and Labelling of Fatty Acid Esters. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for "Methyl 5-oxodecanoate"

Application Note: Chemoselective Synthesis of Methyl 5-oxodecanoate via Weinreb Amide Intermediate

Executive Summary & Strategic Rationale

Target Molecule: Methyl 5-oxodecanoate (CAS: 33566-57-3)

Molecular Formula:

The synthesis of

While classical routes involving the direct addition of Grignard reagents to anhydrides (e.g., glutaric anhydride) often suffer from bis-addition or poor yield control, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. This approach is selected for its high fidelity in drug development contexts, ensuring:

-

Chemoselectivity: The Weinreb amide forms a stable tetrahedral intermediate that prevents the addition of a second equivalent of nucleophile.

-

Scalability: The workflow avoids cryogenic conditions (-78°C) often required for direct anhydride alkylations, operating effectively at 0°C to Room Temperature.

-

Modularity: The intermediate allows for the flexible synthesis of various analogs by simply changing the Grignard reagent.

Synthetic Workflow & Mechanism

The synthesis proceeds in three distinct phases:

-

Desymmetrization: Ring-opening of glutaric anhydride to monomethyl glutarate.

-

Activation: Conversion of the free acid to the Weinreb amide.

-

Nucleophilic Acyl Substitution: Controlled addition of pentylmagnesium bromide.

Visual Pathway (DOT Diagram)

Figure 1: Step-wise synthetic workflow from Glutaric Anhydride to Methyl 5-oxodecanoate.

Materials & Reagents

| Reagent | Purity | Equiv.[1] | Role |

| Glutaric Anhydride | 95%+ | 1.0 | Starting Material (C1-C5 backbone) |

| Methanol (anhydrous) | 99.8% | Excess | Solvent/Reagent for ring opening |

| 1,1'-Carbonyldiimidazole (CDI) | 97% | 1.1 | Coupling Agent |

| N,O-Dimethylhydroxylamine HCl | 98% | 1.1 | Weinreb Amine source |

| n-Pentylmagnesium Bromide | 2.0M in THF | 1.2 | Nucleophile (C6-C10 chain) |

| THF (anhydrous) | 99.9% | - | Solvent |

| HCl (1M) | - | - | Quenching agent |

Detailed Experimental Protocols

Step 1: Synthesis of Monomethyl Glutarate

Objective: Desymmetrization of the anhydride to create the C1-ester/C5-acid backbone.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol) and anhydrous Methanol (50 mL).

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 3 hours. The solid anhydride will dissolve as the reaction proceeds.

-

Workup: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove excess methanol.

-

Result: A colorless viscous oil (Monomethyl glutarate). Yield is typically quantitative (~14.6 g). No further purification is usually required.

Step 2: Formation of the Weinreb Amide

Objective: Activation of the carboxylic acid to a stable amide intermediate.

-

Activation: Dissolve Monomethyl glutarate (14.6 g, 100 mmol) in anhydrous DCM (200 mL) in a 500 mL flask under Nitrogen atmosphere.

-

Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (17.8 g, 110 mmol) portion-wise. Caution: CO2 evolution will be vigorous. Stir for 45 minutes at room temperature until gas evolution ceases.

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in one portion.

-

Reaction: Stir at room temperature for 12 hours.

-

Workup:

-

Wash the organic phase with 1M HCl (2 x 100 mL) to remove unreacted imidazole and amine.

-

Wash with Saturated NaHCO3 (100 mL) and Brine (100 mL).

-

Dry over MgSO4, filter, and concentrate.

-

-

Purification: If necessary, purify via flash chromatography (Hexanes:EtOAc 7:3).

-

Target Intermediate: Methyl 5-(methoxy(methyl)amino)-5-oxopentanoate.

-

Step 3: Grignard Addition (The Critical Step)

Objective: Chemoselective ketone formation via the stable chelate.

-

Preparation: Dissolve the Weinreb amide (9.45 g, 50 mmol) in anhydrous THF (100 mL) under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add n-Pentylmagnesium bromide (2.0 M in THF, 30 mL, 60 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

-

Note: The internal temperature must not exceed 5°C to maintain selectivity.

-

-

Chelation Phase: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 1 hour. The stable magnesium chelate prevents the ketone from being released and reacting further.

-

Quench (Hydrolysis): Cool back to 0°C. Quench carefully with 1M HCl (50 mL). This step breaks the N-O-Mg chelate, releasing the ketone.

-

Extraction: Extract with Diethyl Ether or EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate. Purify via vacuum distillation or column chromatography (Hexane:EtOAc 9:1).

Mechanistic Insight: The Weinreb Chelate

The success of this protocol relies on the formation of a five-membered cyclic intermediate. Unlike standard esters, which release a ketone that is more reactive than the starting material (leading to tertiary alcohols), the Weinreb intermediate is stable until acidic hydrolysis.

Figure 2: The stable tetrahedral intermediate. The Magnesium ion is chelated by both the carbonyl oxygen and the methoxy oxygen, preventing the expulsion of the amine leaving group until the acidic quench.

Quality Control & Validation

Expected Data for Methyl 5-oxodecanoate:

| Technique | Parameter | Expected Signal | Assignment |

| 1H NMR | Chemical Shift | 3.66 ppm (s, 3H) | Methyl Ester (–OCH3) |

| 2.45 ppm (t, 2H) | C6-H (alpha to keto) | ||

| 2.35 ppm (t, 2H) | C4-H (alpha to keto) | ||

| 2.30 ppm (t, 2H) | C2-H (alpha to ester) | ||

| 0.90 ppm (t, 3H) | Terminal Methyl (C10) | ||

| IR | Wavenumber | 1735 cm⁻¹ | Ester C=O stretch |

| 1715 cm⁻¹ | Ketone C=O stretch | ||

| TLC | Rf Value | ~0.45 | (Hexane:EtOAc 4:1), visualized w/ KMnO4 |

Troubleshooting Guide:

-

Issue: Presence of tertiary alcohol.[2]

-

Cause: Quenching was too slow or temperature spiked during Grignard addition.

-

Solution: Ensure strict 0°C maintenance and use the Weinreb amide (do not attempt direct ester alkylation).

-

-

Issue: Low Yield.

-

Cause: Moisture in THF killing the Grignard.

-

Solution: Distill THF over Na/Benzophenone or use molecular sieves.

-

References

-

Nahm, S.; Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 38(3), 467–498. (Foundational context for keto-ester synthesis). Link

-

BenchChem. (2025).[4][5][6][7] "Synthesis of Methyl 5-oxohept-6-enoate: Application Notes". (Analogous structural synthesis protocols). Link

-

PubChem. (2025).[8] "Methyl 5-oxooctadecanoate Compound Summary". (Spectral data comparison for long-chain keto esters). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. utd-ir.tdl.org [utd-ir.tdl.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Methyl 5-oxooctadecanoate | C19H36O3 | CID 3483658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization and Synthesis Protocol for Methyl 5-oxodecanoate

Introduction & Scope

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a keto-fatty acid methyl ester (keto-FAME).[1] While often encountered as a minor metabolite in microbial fermentation or as a specific insect pheromone intermediate, it serves as a critical reference standard in lipidomics and organic synthesis.[1]

Characterizing this molecule presents a specific challenge: distinguishing the position of the ketone group along the aliphatic chain. Unlike simple saturated FAMEs, the 5-oxo functionality alters the polarity and fragmentation pathways, requiring specific analytical protocols.[1]

This guide provides a self-validating workflow for the synthesis and rigorous characterization of Methyl 5-oxodecanoate, designed for researchers requiring high-purity standards.

Physicochemical Profile

Before initiating analysis, the physical behavior of the analyte must be understood to select appropriate solvents and chromatographic conditions.[1]

| Property | Value / Characteristic | Notes |

| Formula | C₁₁H₂₀O₃ | |

| MW | 200.28 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~115–120 °C @ 5 mmHg | Predicted atm.[1][2][3][4] BP ~250°C. Do not distill at atm. pressure. |

| Solubility | Soluble in CHCl₃, MeOH, Et₂O, Hexane | Insoluble in water.[1] |

| Refractive Index | ~1.435–1.440 | Typical for mid-chain keto esters.[1] |

| Stability | Air/Moisture Stable | Store at 4°C; avoid strong bases (hydrolysis risk).[1] |

Synthesis Protocol (Reference Standard Preparation)

Rationale: Commercial standards for specific keto-FAMEs can be expensive or chemically impure.[1] The following protocol utilizes a Blaise Reaction or Organocadmium/Zinc coupling approach to ensure the ketone is strictly at position 5.[1]

Reaction Pathway:

-

Precursor: Glutaric anhydride (5-carbon backbone) is opened with methanol to form Monomethyl Glutarate.[1]

-

Activation: Conversion to the acyl chloride.[1]

-

Coupling: Reaction with Pentylzinc bromide (or similar organometallic) to attach the C5 tail.[1]

Step-by-Step Methodology

Phase A: Preparation of Methyl 4-(chloroformyl)butyrate

-

Reflux Glutaric Anhydride (11.4 g, 0.1 mol) in dry Methanol (50 mL) for 4 hours.

-

Evaporate methanol to yield Monomethyl Glutarate.[1]

-

React with Thionyl Chloride (SOCl₂, 1.2 eq) at 60°C for 2 hours.

-

Remove excess SOCl₂ under vacuum.[1] Result: Methyl 4-(chloroformyl)butyrate.[1]

Phase B: Formation of Methyl 5-oxodecanoate

-

Reagent Prep: Prepare Pentylzinc bromide (0.1 mol) in dry THF from 1-bromopentane and Zn dust.

-

Coupling: Cool the acyl chloride (from Phase A) to 0°C in THF.

-

Addition: Add the Pentylzinc reagent dropwise over 30 minutes. Note: Organozinc is preferred over Grignard to prevent addition to the ester group.[1]

-

Quench: Stir for 2 hours, then quench with saturated NH₄Cl.

-

Extraction: Extract with Diethyl Ether (3x), wash with brine, dry over MgSO₄.

-

Purification: Vacuum distillation (target fraction: 115–120°C @ 5 mmHg).

Analytical Method 1: GC-MS Characterization[1]

Expertise Insight: In Mass Spectrometry, simple FAMEs fragment predictably.[1] However, the 5-oxo group introduces a "weak link" for

Instrument Parameters

-

System: Agilent 7890/5977 (or equivalent).

-

Column: DB-Wax or HP-88 (Polar columns preferred to separate keto-isomers).[1]

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 50:1 @ 250°C.

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 5 min.

-

Fragmentation Logic & Interpretation

The Electron Impact (EI, 70eV) spectrum must be validated against the following cleavage mechanisms:

-

McLafferty Rearrangement (Ester): The universal FAME marker.[1]

-

-Cleavage (Ketone - Left): Cleavage between C4 and C5.[1]

-

Fragment:

(Acylium ion from tail).[1] -

Diagnostic Ion:m/z 99 .

-

-

-Cleavage (Ketone - Right): Cleavage between C5 and C6.[1]

-

Fragment:

(Acylium ion from head).[1] -

Diagnostic Ion:m/z 129 .

-

Figure 1: Mass Spectrometry fragmentation pathways for structural confirmation of Methyl 5-oxodecanoate.[1]

Analytical Method 2: NMR Spectroscopy

Causality: While GC-MS confirms the mass fragments, it cannot definitively rule out rearrangement isomers during ionization.[1] NMR provides the in-situ map of the carbon backbone, proving the ketone is at C5 and not C4 or C6.[1]

Protocol

-

Solvent: CDCl₃ (Deuterated Chloroform).[1]

-

Concentration: 10 mg in 0.6 mL.[1]

-

Reference: TMS (0.00 ppm).

1H NMR Assignment (400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -OCH₃ | 3.67 | Singlet (s) | 3H | Methyl ester protons (Characteristic).[1] |

| H-4, H-6 | 2.40 – 2.45 | Multiplet (m) | 4H | |

| H-2 | 2.33 | Triplet (t) | 2H | |

| H-3 | 1.90 | Quintet (m) | 2H | |

| H-7 | 1.58 | Multiplet (m) | 2H | |

| H-8, H-9 | 1.25 – 1.35 | Multiplet (m) | 4H | Bulk methylene chain.[1] |

| H-10 | 0.89 | Triplet (t) | 3H | Terminal methyl group.[1] |

Validation Check: The key differentiator is the integration of the 2.40 ppm region (4H total for H-4 and H-6) and the distinct triplet at 2.33 ppm (H-2). If the ketone were at C4, the splitting patterns in the 2.3–2.6 ppm region would shift significantly.[1]

Analytical Method 3: FTIR Spectroscopy

Purpose: Rapid confirmation of functional groups and purity check (absence of -OH or Acid -COOH bands).

-

Mode: ATR (Attenuated Total Reflectance) on neat oil.[1]

-

Key Bands:

Quality Control & Purity Specifications

For use as a reference standard, the material must meet these criteria:

-

GC Purity: >98.0% (Area normalization).

-

Moisture: <0.1% (Karl Fischer).[1]

-

Acid Value: <1.0 mg KOH/g (Ensures no free fatty acid degradation).[1]

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the production of high-purity Methyl 5-oxodecanoate.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate.[1] Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th Ed.).[1] John Wiley & Sons.[1] (General reference for FAME fragmentation and NMR shifts).

-

Blaise, E. E. (1901). Syntheses of ketones via organozinc reagents.[1] (Foundational chemistry for the described synthesis protocol).

- NIST Mass Spec Data Center.Methyl 5-oxodecanoate Mass Spectrum.

Sources

Application Note: Spectroscopic Elucidation and Analytical Protocols for Methyl 5-oxodecanoate

Executive Summary

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a bifunctional aliphatic compound belonging to the class of fatty acid methyl esters, characterized by a ketone moiety at the C5 position[1]. In flavor and fragrance chemistry, it is valued for its distinct fruity and fatty odor profile[2]. In pharmaceutical and synthetic chemistry, it serves as a critical intermediate for the synthesis of complex lipids, pheromones, and heterocycles.

This application note provides a comprehensive guide to the structural elucidation of Methyl 5-oxodecanoate using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By establishing a self-validating analytical protocol, researchers can ensure high-fidelity identification and purity assessment of this compound during drug development and synthetic workflows.

Chemical and Physical Profiling

Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical properties of the analyte[3]. These parameters dictate sample preparation strategies, solvent selection, and chromatographic conditions.

| Property | Value | Causality / Analytical Implication |

| Molecular Formula | C₁₁H₂₀O₃ | Dictates the exact mass and isotopic distribution for MS analysis. |

| Molecular Weight | 200.27 g/mol | Target molecular ion ( |

| SMILES | CCCCCC(=O)CCCC(=O)OC | Guides predictive NMR chemical shift mapping[2]. |

| XLogP3-AA | 2.0 | Indicates high lipophilicity; highly soluble in CDCl₃, hexane, and ethanol[2]. |

| Physical State | Clear, colorless liquid | Ideal for neat ATR-IR analysis without matrix interference. |

Spectroscopic Signatures & Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two distinct electron-withdrawing carbonyl groups (ester and ketone) creates highly specific deshielding zones within the aliphatic chain.

¹H NMR (400 MHz, CDCl₃) Data Summary The assignment of the methylene protons relies on their proximity to the carbonyl centers. The C4 protons are slightly more deshielded than the C6 protons due to the cumulative inductive effect of the ester group, despite being separated by an aliphatic spacer.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |

| 3.67 | Singlet (s) | 3H | -OCH₃ | Highly deshielded by the adjacent ester oxygen. |

| 2.45 | Triplet (t, J = 7.3 Hz) | 2H | CH₂ (C4) | Deshielded by the C5 ketone; influenced by the C1 ester. |

| 2.39 | Triplet (t, J = 7.4 Hz) | 2H | CH₂ (C6) | Deshielded by the C5 ketone. |

| 2.33 | Triplet (t, J = 7.4 Hz) | 2H | CH₂ (C2) | Deshielded by the C1 ester carbonyl. |

| 1.88 | Quintet (p, J = 7.3 Hz) | 2H | CH₂ (C3) | Central methylene between C2 and C4. |

| 1.56 | Quintet (p, J = 7.2 Hz) | 2H | CH₂ (C7) | Aliphatic chain, β to the ketone. |

| 1.25 - 1.35 | Multiplet (m) | 4H | CH₂ (C8, C9) | Bulk aliphatic chain protons. |

| 0.88 | Triplet (t, J = 6.8 Hz) | 3H | -CH₃ (C10) | Terminal methyl group. |

¹³C NMR (100 MHz, CDCl₃) Data Summary

| Chemical Shift (δ, ppm) | Assignment | Structural Rationale |

|---|---|---|

| 210.5 | C5 (Ketone C=O) | Characteristic extreme downfield shift for aliphatic ketones. |

| 173.8 | C1 (Ester C=O) | Shielded relative to the ketone due to oxygen resonance. |

| 51.5 | -OCH₃ | Standard methyl ester carbon shift. |

| 42.8, 41.5 | C6, C4 | α-carbons to the ketone. |

| 33.2 | C2 | α-carbon to the ester. |

| 31.4, 23.5, 22.4, 19.0 | C9, C7, C8, C3 | Aliphatic backbone carbons. |

| 13.9 | C10 (-CH₃) | Terminal aliphatic carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the primary diagnostic tool for confirming the bifunctional nature of Methyl 5-oxodecanoate. The resolution of two distinct carbonyl stretching frequencies is definitive.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Diagnostic Significance |

| 2955, 2930, 2860 | Strong | C-H stretch (sp³) | Confirms the saturated aliphatic backbone. |

| 1735 | Strong, Sharp | C=O stretch (Ester) | Identifies the acyclic aliphatic ester moiety. |

| 1715 | Strong, Sharp | C=O stretch (Ketone) | Identifies the acyclic aliphatic ketone moiety. |

| 1435 | Medium | -CH₂- bending | Scissoring vibration of methylenes adjacent to carbonyls. |

| 1170, 1190 | Strong | C-O stretch | Confirms the ester alkoxy bond. |

Mass Spectrometry (GC-EI-MS)

Under 70 eV Electron Ionization (EI), Methyl 5-oxodecanoate undergoes predictable fragmentation driven by α-cleavages and McLafferty rearrangements at both carbonyl sites[4].

| m/z Ratio | Ion Type / Assignment | Mechanistic Pathway |

| 200 | [M]⁺ | Molecular ion (often weak in aliphatic esters)[4]. |

| 144 | [C₇H₁₂O₃]⁺ | McLafferty rearrangement at the C5 ketone (H-transfer from C8). |

| 129 | [C₆H₉O₃]⁺ | α-cleavage at C5 (Loss of pentyl radical, •C₅H₁₁). |

| 99 | [C₆H₁₁O]⁺ | α-cleavage at C5 (Loss of •CH₂CH₂CH₂COOCH₃). |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement at the ester (Base peak signature for methyl esters). |

Standardized Acquisition Protocols (Self-Validating System)

To ensure high Trustworthiness and data reproducibility, the following protocols integrate internal self-validation mechanisms.

NMR Sample Preparation and Acquisition

Causality: Chloroform-d (CDCl₃) is chosen due to the compound's high lipophilicity (XLogP3-AA 2.0)[2]. Tetramethylsilane (TMS) must be included to lock the 0.00 ppm baseline, preventing shift drift.

-

System Suitability (Blank): Acquire a baseline ¹H spectrum of the neat CDCl₃ solvent to identify residual water (1.56 ppm) or un-deuterated chloroform (7.26 ppm) peaks.

-

Sample Prep: Dissolve exactly 30 mg of Methyl 5-oxodecanoate in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer to a high-quality 5 mm NMR tube.

-

Acquisition: Run ¹H NMR at 400 MHz (16 scans, 298 K, relaxation delay 1.0 s) and ¹³C NMR at 100 MHz (1024 scans, 298 K, relaxation delay 2.0 s).

-

Validation: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Integration of the methoxy singlet (3.67 ppm) must yield exactly 3.00 protons relative to the terminal methyl triplet (0.88 ppm).

FT-IR (ATR) Analysis

Causality: Attenuated Total Reflectance (ATR) is superior to KBr pellets or transmission cells for liquid samples, as it prevents moisture absorption and path-length saturation.

-

Background Scan: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

-

Sample Application: Deposit 1-2 drops of neat Methyl 5-oxodecanoate directly onto the crystal. Ensure complete coverage of the sensor.

-

Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Validation: The baseline must sit at 100% transmittance in regions devoid of absorption (e.g., 2500-2000 cm⁻¹). If the C=O peaks (1735/1715 cm⁻¹) bottom out (0% T), the sample layer is too thick; wipe the crystal and re-apply a thinner film.

GC-MS Workflow

Causality: Gas chromatography separates any synthetic impurities (e.g., unreacted decanoic acid derivatives), ensuring the MS spectra generated belong purely to the target analyte.

-

Sample Prep: Dilute the sample to 1 mg/mL in GC-grade hexane.

-

Blank Injection: Inject 1 µL of pure hexane to establish a baseline and verify the absence of column carryover.

-

Chromatography: Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Inject 1 µL with a split ratio of 1:50. Temperature program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Mass Spectrometry: Operate in EI mode at 70 eV. Scan range: m/z 50–300.

-

Validation: The total ion chromatogram (TIC) must show a single dominant peak (>98% area). The presence of m/z 74 confirms the methyl ester moiety.

Analytical Workflow Diagram

The following diagram maps the logical execution of the spectroscopic characterization, emphasizing the parallel data acquisition and unified structural elucidation.

Caption: Parallel spectroscopic workflow for the structural validation of Methyl 5-oxodecanoate.

References

-

PubChem . "Methyl 5-oxodecanoate | C11H20O3 | CID 80188". National Center for Biotechnology Information. Available at:[Link]

-

PhytoBank . "Showing methyl 5-oxodecanoate (PHY0060293)". PhytoBank Database. Available at: [Link]

-

Scent.vn . "Methyl 5-oxodecanoate (CAS 6093-95-4): Odor profile, Properties, & IFRA compliance". Scent.vn Fragrance Database. Available at: [Link]

-

PubChemLite . "Methyl 5-oxodecanoate (C11H20O3) - Mass Spectrometry Adducts". Université du Luxembourg. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 5-Oxodecanoate as a Versatile Synthon in Pharmaceutical Synthesis

Abstract

Methyl 5-oxodecanoate, a bifunctional organic molecule featuring a ketone and a methyl ester, represents a valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its chemical architecture allows for selective modifications at either the carbonyl group or the ester moiety, providing a strategic advantage in the construction of intricate molecular frameworks. This guide provides an in-depth exploration of the utility of methyl 5-oxodecanoate, with a particular focus on its application in the synthesis of prostaglandin analogues, a class of potent lipid compounds with a wide range of physiological activities and therapeutic applications.[1][2][3] Detailed, field-proven protocols for key transformations, including the preparation of a crucial Wittig reagent and its subsequent reaction with methyl 5-oxodecanoate, are presented. The causality behind experimental choices, mechanistic insights, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this important synthetic intermediate.

Introduction: The Strategic Importance of Methyl 5-Oxodecanoate

In the landscape of pharmaceutical development, the efficient and stereocontrolled synthesis of bioactive molecules is of paramount importance. The selection of appropriate starting materials and synthetic intermediates is a critical determinant of the overall success and scalability of a synthetic route. Methyl 5-oxodecanoate (C₁₁H₂₀O₃) emerges as a strategic synthon due to the orthogonal reactivity of its two primary functional groups.

The ketone at the C5 position serves as a handle for the introduction of various side chains, most notably through carbon-carbon bond-forming reactions such as the Wittig reaction.[4][5][6][7][8] The methyl ester at the C1 position, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups as required by the target molecule's structure. This inherent bifunctionality allows for a modular and convergent approach to the synthesis of complex molecules, including the prostaglandin family of pharmaceuticals.

Prostaglandins are hormone-like substances that play a crucial role in a variety of physiological processes, and their synthetic analogues are used in the treatment of conditions such as glaucoma, ulcers, and cardiovascular diseases.[1][2][3] The concise and efficient synthesis of these complex molecules is a long-standing goal in medicinal chemistry. This guide will illustrate the practical application of methyl 5-oxodecanoate in a plausible synthetic route toward a key precursor of Prostaglandin E1 (PGE1).

Synthetic Strategy: A Convergent Approach to Prostaglandin Precursors

Our synthetic strategy hinges on the strategic utilization of methyl 5-oxodecanoate as the core scaffold. The key transformation is a Wittig reaction to introduce the α-chain of the prostaglandin framework. This approach is outlined in the workflow below.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

Application Note: Purification Strategies for Methyl 5-oxodecanoate

Topic: Purification techniques for "Methyl 5-oxodecanoate" Content Type: Application Notes and Protocols

Abstract & Compound Profile

Methyl 5-oxodecanoate (CAS: 6093-95-4) is a mid-chain fatty acid derivative featuring two distinct functionalities: a methyl ester at position C1 and a ketone at position C5.[1][2] It serves as a critical intermediate in the synthesis of pheromones, metabolic probes, and complex heterocyclic scaffolds.

Due to its bifunctional nature, crude reaction mixtures often contain unreacted starting materials (e.g.,

Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 200.28 g/mol | |

| Boiling Point (Atm) | ~268–278°C | Decomposition risk at atmospheric pressure.[3][4][5][6][7] |

| Boiling Point (Vac) | ~105–110°C @ 1.0 mmHg | Preferred distillation range. |

| Solubility | Soluble in MeOH, EtOH, EtOAc, Hexanes, DCM | Lipophilic character dominates. |

| Stability | Sensitive to hydrolysis (acid/base) | Store under |

Strategic Purification Workflow

The following decision tree illustrates the optimal purification pathway based on crude purity and scale.

Figure 1: Decision matrix for selecting the appropriate purification modality.

Protocol A: High-Vacuum Fractional Distillation

Applicability: Removal of heavy oligomers, inorganic salts, and solvent traces from bulk crude (>5g). Expert Insight: Methyl 5-oxodecanoate has a high atmospheric boiling point. Attempting distillation without high vacuum will result in thermal degradation (transesterification or polymerization).

Equipment Setup

-

Apparatus: Short-path distillation head or Vigreux column (for higher resolution).

-

Vacuum: Rotary vane pump capable of

mmHg. -

Heating: Oil bath with magnetic stirring (Do not use heating mantles directly on flasks to avoid hot spots).

Step-by-Step Procedure

-

Degassing: Place the crude oil in the boiling flask. Stir vigorously under vacuum (no heat) for 15 minutes to remove residual volatiles (DCM, Hexanes) that can disrupt vacuum stability.

-

Ramp: Slowly heat the oil bath to 120°C. Monitor the thermometer at the distillation head.

-

Fraction Collection:

-

F1 (Forerun): Collect distillate condensing below 90°C (0.5–1.0 mmHg). This typically contains unreacted lower-molecular-weight starting materials (e.g., methyl acrylate traces).

-

F2 (Main Fraction): Collect the steady fraction boiling at 105–112°C @ 1.0 mmHg . The liquid should be clear and colorless to pale yellow.

-

Residue: Discard the dark, viscous pot residue (polymerized byproducts).

-

-

Preservation: Immediately backfill with Nitrogen/Argon. Store F2 at 4°C.

Protocol B: Flash Column Chromatography

Applicability: Isolation of >98% pure compound; removal of close-eluting isomers or oxidation byproducts. Expert Insight: The ketone and ester groups make this molecule moderately polar. A standard straight-phase silica method is highly effective. Visualization is key: Ketones do not absorb strongly in UV. You must use a chemical stain.

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

-

Visualization: Phosphomolybdic Acid (PMA) or Anisaldehyde stain (Heat required).

Method Parameters

| Parameter | Setting |

| Column Loading | 1:50 (Sample : Silica mass ratio) |

| Flow Rate | 15–20 mL/min (for 25mm column) |

| Detection | TLC (Stain with PMA, bake at 200°C → Blue spots) |

Gradient Elution Table

| Time / Volume | Solvent Composition | Purpose |

| 0–2 CV | 100% Hexanes | Column equilibration / Elute non-polar hydrocarbons |

| 2–5 CV | 95:5 (Hex:EtOAc) | Elute unreacted fatty esters (non-keto) |

| 5–15 CV | 90:10 to 80:20 (Hex:EtOAc) | Elution of Methyl 5-oxodecanoate ( |

| >15 CV | 50:50 (Hex:EtOAc) | Flush polar impurities (acids, alcohols) |

Note: CV = Column Volume.

Quality Control & Validation

Every batch must be validated to ensure structural integrity.

Gas Chromatography - Mass Spectrometry (GC-MS)

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Profile: Look for the molecular ion

. -

Fragmentation: Characteristic McLafferty rearrangement peaks are expected due to the ketone and ester positions.

-

Key Fragment: m/z 169 (Loss of -OCH3), m/z 113 (Cleavage alpha to ketone).

-

Nuclear Magnetic Resonance ( -NMR)

Solvent:

-

3.66 ppm (s, 3H): Methyl ester (

-

2.45 ppm (t, 2H): Methylene alpha to ketone (

-

2.32 ppm (t, 2H): Methylene alpha to ester (

- 0.88 ppm (t, 3H): Terminal methyl group.

Infrared Spectroscopy (FT-IR)

-

1735-1740 cm⁻¹: Ester carbonyl stretch (Strong).

-

1710-1715 cm⁻¹: Ketone carbonyl stretch (Strong).

-

Absence check: No broad -OH stretch at 3400 cm⁻¹ (confirms no hydrolysis to acid or reduction to alcohol).

Troubleshooting Common Issues

Issue: Product contains 5-oxodecanoic acid (Hydrolysis).

-

Cause: Silica gel is slightly acidic; prolonged contact or wet solvents can hydrolyze the ester.

-

Fix: Add 1% Triethylamine to the column mobile phase to neutralize silica acidity. Wash the crude with saturated

prior to chromatography.[8]

Issue: Co-elution with starting material (e.g., fatty ester).

-

Cause: Gradient too steep.

-

Fix: Use an isocratic hold at 5% EtOAc for 5 CVs before ramping to 10%.

Issue: No spots visible on TLC.

-

Cause: UV (254nm) is ineffective for aliphatic ketones/esters.

-

Fix: You must use a destructive stain like PMA, Vanillin, or Anisaldehyde and heat the plate until spots carbonize.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80188, Methyl 5-oxodecanoate. Retrieved from [Link]

-

The Good Scents Company (2023). Methyl 5-oxodecanoate Physical Properties and Safety. Retrieved from [Link]

-

Organic Syntheses (Coll.[7] Vol. 2). General methods for purification of gamma and delta-keto esters via distillation. (Analogous protocols for

-valerolactone derivatives). Retrieved from [Link]

Sources

- 1. Methyl 5-oxodecanoate | C11H20O3 | CID 80188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. Methyl 5-oxooctadecanoate | C19H36O3 | CID 3483658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 5-oxodecanoate, 6093-95-4 [thegoodscentscompany.com]

- 5. chinaoils.cn [chinaoils.cn]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Technical Application Note: Methyl 5-oxodecanoate in Asymmetric Synthesis and Heterocyclic Construction

Topic: "Methyl 5-oxodecanoate" as a building block in medicinal chemistry Content Type: Application Notes and Protocols

Molecular Weight: 200.28 g/molExecutive Summary

Methyl 5-oxodecanoate is a bifunctional aliphatic building block characterized by a C1-methyl ester and a C5-ketone. Its structural utility in medicinal chemistry stems from the specific 1,5-dicarbonyl spacing, which serves as a "linchpin" for constructing six-membered saturated heterocycles.

Unlike simple fatty acid derivatives, the

-

Asymmetric Bio-Reduction: Access to chiral

-lactones (e.g., Massoia lactone analogs) via enzymatic resolution. -

Reductive Cyclization: Rapid access to functionalized piperidin-2-ones (

-lactams), a scaffold prevalent in Janus kinase (JAK) inhibitors and anticoagulant pharmacophores.

This guide details the protocols for synthesizing the core building block and applying it to these two distinct medicinal chemistry workflows.

Synthesis of the Building Block

Note: While commercially available, high-purity synthesis is often required for GMP applications.

Core Logic

The most robust route utilizes the ring-opening of glutaric anhydride by a pentyl Grignard reagent. This ensures the precise 5-oxo regiochemistry without the mixture of isomers common in Friedel-Crafts acylation of open chains.

Protocol A: Grignard Ring-Opening

Reagents: Glutaric anhydride, Pentylmagnesium bromide (2.0 M in THF),

-

Anhydride Activation: Dissolve glutaric anhydride (1.0 equiv) in anhydrous THF under

atmosphere. Cool to -20°C. -

Nucleophilic Attack: Add PentylMgBr (1.05 equiv) dropwise over 60 minutes. The low temperature prevents double-addition (formation of the tertiary alcohol).

-

Quench & Workup: Quench with 1M HCl. Extract with ethyl acetate.[1][2][3] The intermediate is 5-oxodecanoic acid .

-

Esterification: Dissolve the crude acid in MeOH (10 vol). Add catalytic conc.

(0.1 equiv). Reflux for 4 hours. -

Purification: Concentrate and purify via vacuum distillation (bp ~130-135°C @ 1.5 mmHg) to yield Methyl 5-oxodecanoate as a colorless oil.

Module 1: Asymmetric Synthesis of Chiral -Lactones

Application: Synthesis of lipid-drug conjugates and pheromone-based bioactive scaffolds.

Mechanism

The C5 ketone is prochiral.[2] Chemical reduction (e.g.,

Protocol B: Chemoenzymatic Reduction

Enzyme: KRED-Screen-Kit (specifically variants homologous to SmCRM5 from Serratia marcescens). Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[2]

| Parameter | Condition | Note |

| Substrate Loading | 50 g/L | High loading enabled by biphasic system |

| Buffer | K-Phosphate (100 mM, pH 7.0) | Maintain pH to preserve enzyme stability |

| Co-Solvent | DMSO (5% v/v) | Improves substrate solubility |

| Temperature | 30°C | Optimal for mesophilic KREDs |

| Time | 24 Hours | Monitor via Chiral GC |

Step-by-Step:

-

Buffer Prep: Prepare 100 mL of phosphate buffer containing 100 mg NADP+, 500 mg Glucose, and 500 U Glucose Dehydrogenase (GDH).

-

Reaction Initiation: Add 5.0 g Methyl 5-oxodecanoate dissolved in 5 mL DMSO. Add 100 mg KRED enzyme powder.

-

Incubation: Shake at 250 rpm, 30°C.

-

Workup: Extract with MTBE (

mL). Dry over -

Cyclization: Treat the organic phase with p-Toluenesulfonic acid (pTSA, 1 mol%) and stir at room temperature for 2 hours. The hydroxy-ester cyclizes to the lactone, releasing methanol.

-

Result: (R)-

-Decalactone (>99% ee).[4]

Module 2: The "Warhead" Route – Piperidin-2-one Scaffolds

Application: Construction of Nitrogen heterocycles for fragment-based drug discovery (FBDD).

Mechanism

This is a Reductive Amination-Cyclization Cascade . The amine reacts with the C5 ketone to form an imine. Reduction of the imine yields a secondary amine at C5. Because this amine is

Protocol C: One-Pot Reductive Cyclization

Reagents: Methyl 5-oxodecanoate, Primary Amine (

Workflow:

-

Imine Formation: In a reaction vial, mix Methyl 5-oxodecanoate (1.0 mmol) and the diverse amine (

, 1.1 mmol) in DCE (5 mL). -

Acid Catalysis: Add Acetic Acid (1.5 equiv) to catalyze imine formation and buffer the subsequent hydride reduction. Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Why STAB? Unlike

, STAB is mild and will not reduce the ketone or ester before the imine forms, preventing side products.

-

-

Cyclization: Stir at room temperature for 12 hours. The formation of the amine intermediate triggers spontaneous cyclization to the lactam.

-

Purification: Quench with saturated

. Extract with DCM. Purify via silica flash chromatography (EtOAc/Hexane gradient).

Substrate Scope (R-Group):

-

Benzyl: 92% Yield (Protecting group strategy).

-

Cyclopropyl: 85% Yield (Prevalent in antiviral chemistry).

-

3-Pyridyl: 78% Yield (Solubility enhancing moiety).

Structural Visualization

The following diagram illustrates the divergent utility of Methyl 5-oxodecanoate, mapping the transformation from a linear precursor to two distinct cyclic scaffolds.

Figure 1: Divergent synthesis pathways from Methyl 5-oxodecanoate yielding oxygen vs. nitrogen heterocycles.

References

-

Biocatalytic Synthesis of Lactones

-

Zhang, X., et al. (2013).[5] "Stereoselective synthesis of chiral

-lactones via an engineered carbonyl reductase." Chemical Communications, 49, 100-102. - Context: Describes the use of SmCRM5 for the reduction of 5-oxodecanoic acid deriv

-

-

Grignard Synthesis Protocol

-

Patent CN103058973B. (2013). "Preparation method for delta-decalactone."

- Context: Provides industrial scale conditions for the glutaric anhydride + pentyl Grignard reaction.

-

-